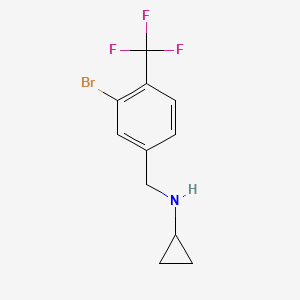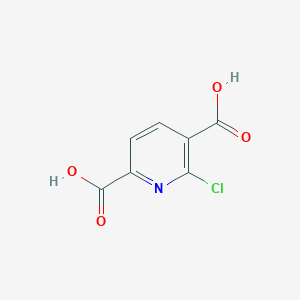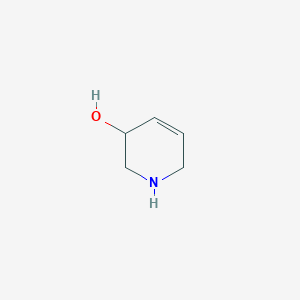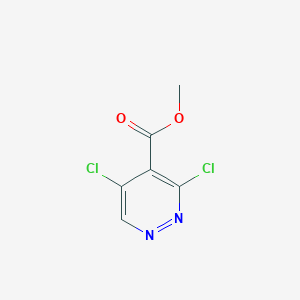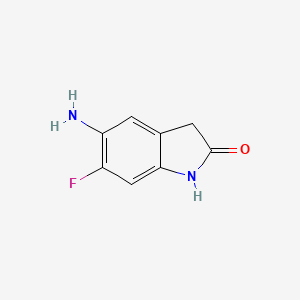
5-Amino-6-fluoro-1,3-dihydro-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-fluoro-1,3-dihydro-indol-2-one: is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of both amino and fluoro groups in the compound enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one typically begins with 4-fluoroaniline.
Intermediate Formation: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form 4-fluoro-2-nitrosoacetanilide.
Cyclization: The intermediate undergoes cyclization in the presence of concentrated sulfuric acid to form 5-fluoroindole-2-one.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with modified amino groups.
Substitution: Substituted derivatives with different functional groups replacing the fluoro group.
Applications De Recherche Scientifique
Chemistry: 5-Amino-6-fluoro-1,3-dihydro-indol-2-one is used as a building block in the synthesis of various complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties . Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of various diseases .
Industry: The compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in industrial processes .
Mécanisme D'action
The mechanism of action of 5-Amino-6-fluoro-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets in biological systems. The amino and fluoro groups enhance its binding affinity to various receptors and enzymes, leading to its biological effects. The compound can modulate signaling pathways and inhibit the activity of specific enzymes, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
- 5-Amino-1,3-dihydro-indol-2-one
- 6-Amino-1,3-dihydro-indol-2-one
- 5-Fluoro-1,3-dihydro-indol-2-one
Comparison:
- 5-Amino-6-fluoro-1,3-dihydro-indol-2-one is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and potential for diverse chemical transformations.
- 5-Amino-1,3-dihydro-indol-2-one lacks the fluoro group, which may reduce its reactivity in certain chemical reactions.
- 6-Amino-1,3-dihydro-indol-2-one has the amino group at a different position, which can affect its chemical and biological properties.
- 5-Fluoro-1,3-dihydro-indol-2-one lacks the amino group, which may limit its potential biological activities compared to this compound .
Propriétés
IUPAC Name |
5-amino-6-fluoro-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYZEMBXTSMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,9-Diazaspiro[5.5]undecane](/img/structure/B8012540.png)
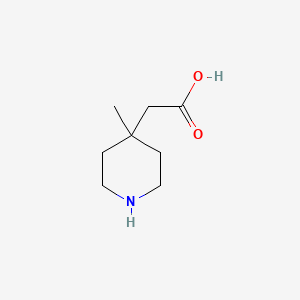
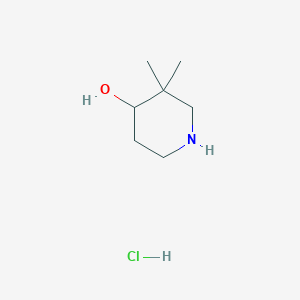
![6-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8012585.png)
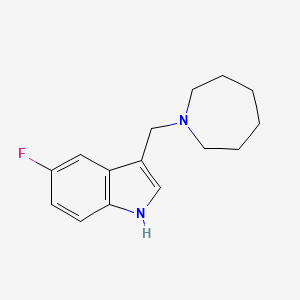
![5-Bromo-1-cyclobutyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8012606.png)
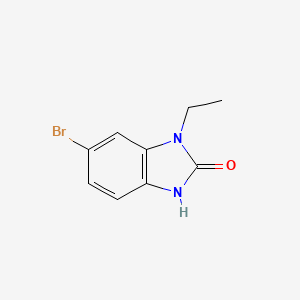
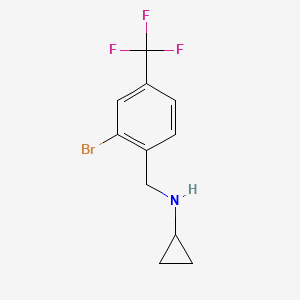
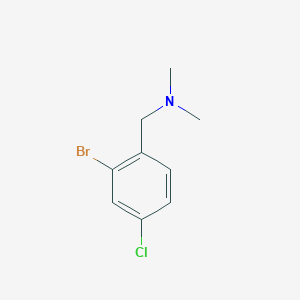
![4-[(2-Bromo-4-chlorophenyl)methyl]morpholine](/img/structure/B8012639.png)
